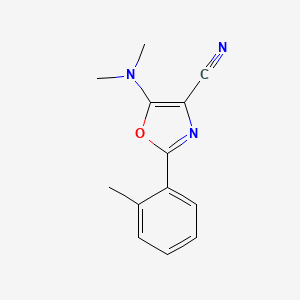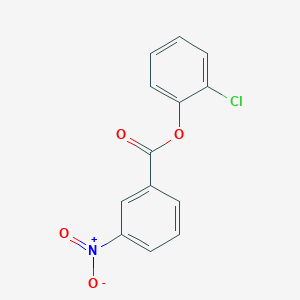![molecular formula C16H16ClNO B5769272 3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone, also known as CPP or Phenylacetone, is a chemical compound that has been used in various scientific research applications. This compound is a ketone that belongs to the phenylpropanoid class of organic compounds. CPP has been studied for its potential therapeutic uses, as well as its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone is believed to act on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and psychological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to increase locomotor activity and induce hyperactivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound is also a controlled substance and requires special permits and licenses for use in research. Additionally, this compound has potential health risks and safety concerns associated with its use.
Direcciones Futuras
There are several future directions for research involving 3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone, including further studies on its potential therapeutic uses, as well as its mechanism of action and biochemical and physiological effects. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of new pharmaceuticals with potential therapeutic benefits.
Métodos De Síntesis
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction and the Leuckart reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Leuckart reaction involves the reaction of phenylacetic acid with ammonium formate in the presence of heat and a reducing agent, such as palladium on carbon.
Aplicaciones Científicas De Investigación
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone has been studied for its potential therapeutic uses, including as an anti-inflammatory agent and as a treatment for Parkinson's disease. This compound has also been studied for its potential as a precursor in the synthesis of various pharmaceuticals, such as amphetamines and methamphetamine.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-7-8-14(11-15(12)17)18-10-9-16(19)13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUBWLQDDCVOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)







![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)